molecular formula C7H9ClN2 B3047906 4-Pyridinamine, 3-chloro-2-ethyl- CAS No. 148401-40-5

4-Pyridinamine, 3-chloro-2-ethyl-

Cat. No. B3047906
CAS RN: 148401-40-5
M. Wt: 156.61 g/mol
InChI Key: RZLBORQXOMFDMI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Pyridinamine, 3-chloro-2-ethyl- include a molecular weight of 156.61 g/mol. Other specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Catalysis and Synthesis

Pyridine derivatives, including compounds similar to 4-Pyridinamine, 3-chloro-2-ethyl-, are crucial in catalysis and the synthesis of complex organic compounds. For instance, hybrid catalysts are employed for synthesizing pyranopyrimidine scaffolds, which are essential in the pharmaceutical industry due to their broad synthetic applications and bioavailability. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of lead molecules through one-pot multicomponent reactions (Parmar, Vala, & Patel, 2023).

Medicinal Applications

Pyridine derivatives are recognized for their diverse biological activities. They exhibit a range of medicinal properties, including antimicrobial, anticancer, and anti-inflammatory effects. These derivatives are integral to developing new therapeutic agents due to their high bioactivity and potential for treating various diseases. The versatility of pyridine derivatives in medicinal chemistry underscores their importance in drug design and discovery, providing a foundation for future pharmaceutical advancements (Abu-Taweel et al., 2022).

Chemical Properties and Transformations

The chemical properties and transformations of pyridine derivatives, including phosphorylated 1,3-azoles, are of significant interest in organic chemistry. These compounds serve as precursors for various chemical reactions, leading to the synthesis of biologically active molecules and peptidomimetics. The study of these derivatives helps in understanding the mechanisms underlying their reactivity and potential applications in synthesizing complex organic molecules (Abdurakhmanova et al., 2018).

Future Directions

While specific future directions for 4-Pyridinamine, 3-chloro-2-ethyl- are not mentioned in the search results, the study and application of structurally similar compounds, such as pyridinium salts, continue to be a topic of interest in various research fields .

properties

IUPAC Name

3-chloro-2-ethylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-6-7(8)5(9)3-4-10-6/h3-4H,2H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLBORQXOMFDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472754
Record name 4-Pyridinamine, 3-chloro-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridinamine, 3-chloro-2-ethyl-

CAS RN

148401-40-5
Record name 4-Pyridinamine, 3-chloro-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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